molecular formula C22H21N3O5S B4579977 4-({[(4-acetylphenyl)amino]carbonyl}amino)-N-(4-methoxyphenyl)benzenesulfonamide

4-({[(4-acetylphenyl)amino]carbonyl}amino)-N-(4-methoxyphenyl)benzenesulfonamide

Cat. No. B4579977
M. Wt: 439.5 g/mol
InChI Key: WJZJARPZYXBJTD-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of this compound involves the condensation of 4-aminoacetophenone and 4-methoxybenzenesulfonyl chloride, leading to a product with an approximate V-shaped conformation. This process demonstrates the molecule's structural flexibility and potential for further chemical modifications (Kobkeatthawin et al., 2013).

Molecular Structure Analysis

The crystal structure analysis reveals the dihedral angle between the benzene rings and highlights the molecule's V-shaped conformation. Intramolecular C—H⋯O interaction generates an S(6) ring, indicating a significant level of structural complexity and stability (Kobkeatthawin et al., 2013).

Chemical Reactions and Properties

This compound's reactivity and functional group interactions play a crucial role in its chemical behavior. The presence of both sulfonamide and acetophenone groups opens up possibilities for various chemical reactions, including further condensation, substitution, and potential enzymatic inhibition activities, although specific reactions were not detailed in the current research findings.

Physical Properties Analysis

The compound's physical properties, such as solubility, melting point, and crystalline structure, are essential for understanding its applications. While specific physical properties were not detailed in the provided research, the crystal structure analysis suggests solid-state stability and potential for interactions through hydrogen bonding and weak C—H⋯π interactions, which can influence its solubility and melting point (Kobkeatthawin et al., 2013).

Scientific Research Applications

Inhibitory Effects on Carbonic Anhydrase

One significant area of application for this compound is in the study of carbonic anhydrase inhibitors. Carbonic anhydrases are enzymes important for various physiological functions, and their inhibitors have potential therapeutic applications. The compound , being a benzenesulfonamide derivative, shows promise in this field due to the well-documented inhibitory effects of sulfonamides on carbonic anhydrases. The inhibitory activity of similar compounds against human carbonic anhydrase I and II has been explored, demonstrating their potential in developing treatments for conditions where modulation of carbonic anhydrase activity is beneficial (Gul et al., 2016).

Anti-tumor Activity

Another application is in the exploration of anti-tumor activities. Compounds structurally related to "4-({[(4-acetylphenyl)amino]carbonyl}amino)-N-(4-methoxyphenyl)benzenesulfonamide" have been studied for their cytotoxic effects on tumor cells. Some derivatives have shown interesting cytotoxic activities, which could be crucial for further anti-tumor activity studies. This underscores the compound's relevance in medicinal chemistry for designing new anticancer agents (Gul et al., 2016).

Photodynamic Therapy

The compound and its derivatives have potential applications in photodynamic therapy (PDT) for cancer treatment. PDT involves the use of light-sensitive compounds that, upon activation by light, produce reactive oxygen species that can kill cancer cells. Derivatives of the compound, especially those with suitable photophysical and photochemical properties, can be promising candidates as Type II photosensitizers in PDT (Pişkin et al., 2020).

Structural Studies

Structural studies of "4-({[(4-acetylphenyl)amino]carbonyl}amino)-N-(4-methoxyphenyl)benzenesulfonamide" provide insights into its molecular conformation and interactions. X-ray crystallography of similar compounds reveals the V-shaped conformation and intramolecular interactions, contributing to a deeper understanding of how structural features influence biological activity (Kobkeatthawin et al., 2013).

properties

IUPAC Name

1-(4-acetylphenyl)-3-[4-[(4-methoxyphenyl)sulfamoyl]phenyl]urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H21N3O5S/c1-15(26)16-3-5-17(6-4-16)23-22(27)24-18-9-13-21(14-10-18)31(28,29)25-19-7-11-20(30-2)12-8-19/h3-14,25H,1-2H3,(H2,23,24,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WJZJARPZYXBJTD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=CC=C(C=C1)NC(=O)NC2=CC=C(C=C2)S(=O)(=O)NC3=CC=C(C=C3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H21N3O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

439.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-{[(4-acetylphenyl)carbamoyl]amino}-N-(4-methoxyphenyl)benzenesulfonamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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